2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine is a compound belonging to the benzodiazepine family, which is widely recognized for its pharmacological properties. These properties include anxiolytic (anti-anxiety), hypnotic (sleep-inducing), and anticonvulsant effects. The compound's IUPAC name is 2,3,4,5-tetrahydro-1H-benzodiazepin-7-amine, and it has a molecular formula of CHN with a molecular weight of 163.22 g/mol .
This compound can be sourced from various chemical suppliers and is classified as a heterocyclic compound due to its structure containing nitrogen atoms within a ring. It is primarily utilized in research settings for its potential therapeutic applications and as an intermediate in the synthesis of other benzodiazepine derivatives .
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine typically involves cyclocondensation reactions. A common method includes the reaction of aminobenzophenones with dimethyl 2-oxoglutaconate or methyl 4-oxo-2-pentenoate in dichloromethane at room temperature. This initial reaction is followed by the addition of hydrochloric acid to facilitate dehydration and aromatization of the resulting intermediate piperidinol derivative.
In industrial applications, continuous flow chemistry has emerged as an efficient method for synthesizing this compound. This technique allows for scalable production while maintaining high purity levels, making it suitable for pharmaceutical applications.
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine features a fused bicyclic system with a diazepine ring. The structural formula can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
And its InChI Key is:
These identifiers are crucial for database searches and chemical information retrieval .
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into fully saturated derivatives using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other functional groups using alkyl halides or acyl chlorides.
The primary products from these reactions include N-oxides and various substituted benzodiazepines that may have different pharmacological properties.
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to anxiolytic and hypnotic outcomes. Specifically, it modulates chloride ion channels associated with GABA-A receptor subunits.
The physical properties include:
Key chemical properties include:
Relevant data indicates that this compound exhibits harmful effects if ingested or if it comes into contact with skin or eyes .
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine has several applications in scientific research:
Chemistry: It serves as an important intermediate in synthesizing other benzodiazepine derivatives.
Biology: The compound is utilized in pharmacological studies related to neurotransmitter modulation.
Medicine: Ongoing research explores its potential therapeutic applications for treating anxiety disorders and other neurological conditions.
Industry: It plays a role in developing new pharmaceuticals and complex chemical entities that may exhibit beneficial biological activities.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4